Cas no 918132-49-7 (Benzene, 1-fluoro-2-[2-(4-methylphenyl)ethynyl]-)

Benzene, 1-fluoro-2-[2-(4-methylphenyl)ethynyl]- structure
918132-49-7 structure
Product Name:Benzene, 1-fluoro-2-[2-(4-methylphenyl)ethynyl]-
CAS No:918132-49-7
MF:C15H11F
MW:210.246247529984
CID:779855
PubChem ID:16095470
Update Time:2025-04-19

Benzene, 1-fluoro-2-[2-(4-methylphenyl)ethynyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-fluoro-2-[2-(4-methylphenyl)ethynyl]-
    • 1-fluoro-2-[2-(4-methylphenyl)ethynyl]benzene
    • DTXSID90582502
    • 918132-49-7
    • 1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene
    • Inchi: 1S/C15H11F/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-9H,1H3
    • InChI Key: MJKFACBZSKHYFC-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C#CC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 210.084478513g/mol
  • Monoisotopic Mass: 210.084478513g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 0Ų
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